N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea
Description
Properties
CAS No. |
803729-74-0 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(4-hydroxybutyl)phenyl]urea |
InChI |
InChI=1S/C13H19ClN2O2/c14-7-8-15-13(18)16-12-6-3-5-11(10-12)4-1-2-9-17/h3,5-6,10,17H,1-2,4,7-9H2,(H2,15,16,18) |
InChI Key |
FJISCDWYBNVFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves reacting 3-(4-hydroxybutyl)aniline with 2-chloroethyl isocyanate in anhydrous solvents (e.g., dry acetone or THF) under inert conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.
- Dissolve 3-(4-hydroxybutyl)aniline (2 mmol) in dry acetone (10 mL).
- Add 2-chloroethyl isocyanate (2.1 mmol) dropwise at 0°C.
- Stir at room temperature for 8–12 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (chloroform:acetone = 9:1).
Yield : 73–85%
Key Advantages :
- Minimal byproducts (phenol as the sole byproduct).
- Compatible with sensitive functional groups due to mild conditions.
Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)
Methodology
Phenyl carbamates react with primary or secondary amines in DMSO to form ureas. For this compound, 3-(4-hydroxybutyl)phenyl carbamate is treated with 2-chloroethylamine.
- Prepare 3-(4-hydroxybutyl)phenyl carbamate by reacting 3-(4-hydroxybutyl)phenol with trichloroethyl chloroformate.
- Combine carbamate (1 eq) and 2-chloroethylamine (1.05 eq) in DMSO.
- Stir at 22–25°C for 3 hours.
- Quench with 1N NaOH, extract with ethyl acetate, and purify via recrystallization (acetone/ether).
Yield : 68–78%
Critical Considerations :
- DMSO enhances nucleophilicity of amines, accelerating reaction kinetics.
- Excess amine avoids carbamate dimerization.
Multistep Alkylation-Urea Formation
Synthesis of 3-(4-Hydroxybutyl)aniline Intermediate
The hydroxybutyl group is introduced via Friedel-Crafts alkylation or Mitsunobu coupling:
- React aniline with 4-chloro-1-butanol in the presence of AlCl₃.
- Reduce the resulting ketone intermediate using LiAlH₄.
- Protect 3-aminophenol as a phthalimide.
- Couple with 4-bromo-1-butanol using DIAD and PPh₃.
- Deprotect with hydrazine.
Urea Formation via Triphosgene-Mediated Coupling
- Treat 3-(4-hydroxybutyl)aniline (1 eq) with triphosgene (0.33 eq) in dichloromethane to generate the isocyanate in situ.
- Add 2-chloroethylamine (1.1 eq) and stir for 4 hours.
- Wash with brine, dry over MgSO₄, and concentrate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Isocyanate-Amine | 73–85 | ≥95 | Isocyanate stability |
| Carbamate | 68–78 | ≥90 | Carbamate synthesis complexity |
| Multistep | 60–75 | ≥85 | Protective group management |
Optimization Insights :
- Solvent Choice : DMSO improves reaction rates but complicates purification. Anhydrous acetone minimizes side reactions.
- Protective Groups : TBDMS ether protection of the hydroxybutyl group prevents undesired O-alkylation during urea formation.
Scalability and Industrial Considerations
- Continuous Flow Systems : Microreactors enhance heat transfer and mixing for exothermic isocyanate reactions.
- Cost Drivers : 2-Chloroethyl isocyanate costs (~$200/mol) make the carbamate method economically favorable for large-scale production.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea may possess significant anticancer properties. Similar compounds have shown efficacy in inhibiting tumor growth and proliferation across various cancer cell lines. Studies have suggested that derivatives of this compound can target tubulin proteins, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Case Study: Inhibition of Tumor Growth
- A study reported that compounds structurally similar to this compound inhibited cell growth at micromolar concentrations in human tumor cell lines, demonstrating its potential as an antimitotic agent .
Agricultural Applications
Beyond its medicinal uses, this compound may also find applications in agriculture. Its ability to interfere with cellular processes could be harnessed for developing herbicides or pesticides that target specific plant pathways.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Phenyl-N'-(2-chloroethyl)urea | Lacks hydroxybutyl group | Primarily used as an anticancer agent |
| N-[3-(4-methoxybutyl)phenyl]urea | Contains methoxy instead of hydroxy | Alters reactivity and biological activity |
| 4-(3-Hydroxybutyl)phenol | Similar hydroxy but lacks urea functionality | Used in various chemical applications |
The presence of the hydroxybutyl group enhances solubility and reactivity, making this compound a candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the CEU Class
CEUs share a common scaffold of 1-aryl-3-(2-chloroethyl)urea but differ in aryl substituents. Key analogues include:
Key Observations :
- Substituent Effects : Bulkier groups (e.g., tert-butyl in 4-tBCEU) enhance tubulin binding affinity, while polar groups (e.g., hydroxybutyl in 5c) may improve solubility but reduce membrane permeability .
- Mechanistic Consistency : All CEUs alkylate β-tubulin at Cys239 near the colchicine-binding site, disrupting microtubule polymerization .
Comparison with Advanced Derivatives (PIB-SOs and PIB-SAs)
Replacement of the CEU moiety with imidazolidin-2-one (IMZ) or sulfonate/sulfonamide bioisosteres yields compounds with significantly enhanced potency:
Key Differences :
- Potency : PIB-SOs/PIB-SAs exhibit ~1000-fold higher activity than CEUs due to improved binding and metabolic stability .
- Mechanistic Nuances : While CEUs directly alkylate tubulin, PIB-SOs/PIB-SAs may mimic colchicine or CA-4 binding modes, suggesting divergent interactions with the colchicine-binding site .
Contrast with DNA-Alkylating Nitrosoureas
Unlike CEUs, nitrosoureas (e.g., SarCNU, BCNU) modify DNA through haloethyl group transfer, leading to interstrand cross-links:
| Compound Class | Example | Mechanism | Biological Target | Reference |
|---|---|---|---|---|
| CEU (e.g., 5c) | 5c | β-tubulin alkylation | Microtubules | |
| Nitrosourea | SarCNU, BCNU | DNA alkylation | Guanine residues |
Comparison with Agricultural Ureas
Phenylurea herbicides (e.g., isoproturon, fenuron) share the urea backbone but lack the chloroethyl group, rendering them mechanistically distinct:
| Compound | Structure | Application | Mechanism | Reference |
|---|---|---|---|---|
| 5c | 3-(4-hydroxybutyl)phenyl-CEU | Anticancer | Microtubule disruption | |
| Isoproturon | 4-isopropylphenyl-dimethyl | Herbicide | Photosystem II inhibition |
Structural Insight : The chloroethyl group in 5c is critical for alkylation activity, absent in herbicidal ureas .
Biological Activity
N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea is a synthetic compound belonging to the class of urea derivatives. Its potential biological activities, particularly in cancer research, have garnered attention due to its structural components that may influence cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 270.755 g/mol
- IUPAC Name : this compound
The compound features a chloroethyl group, which is known for its reactivity in nucleophilic substitution reactions, and a phenolic moiety that may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes, particularly in cancer cells. The chloroethyl group can facilitate covalent binding to nucleophilic sites on proteins, potentially leading to:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit tumor growth by interfering with cell cycle progression.
- Antimitotic Activity : Research indicates that related compounds can bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
Comparative Studies
Comparative analysis with other urea derivatives reveals insights into the unique biological activity of this compound. Below is a summary table highlighting similar compounds and their activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N-Diethyl-2-chloroacetamide | C₈H₁₄ClN | Anesthetic properties; moderate toxicity |
| N,N-Dimethyl-2-chloroacetamide | C₈H₁₄ClN | Solvent and reagent; lower antitumor activity |
| 1-(2-Chloroethyl)-3-[4-hydroxyphenyl]urea | C₁₃H₁₉ClN₂O₂ | Anticancer properties; inhibits cell growth |
The presence of both chloroethyl and hydroxybutyl groups in this compound may confer distinct biological activities not present in other similar compounds.
Case Studies and Research Findings
- Cell Growth Inhibition : A study on N-phenyl-N'-(2-chloroethyl)urea derivatives indicated significant inhibition of cell growth at micromolar concentrations across various human tumor cell lines. The compounds were shown to act as antimitotics, confirming their potential as anticancer agents .
- Mechanistic Insights : Flow cytometric analysis revealed that these compounds could induce cell cycle arrest in the G2/M phase, suggesting a mechanism involving disruption of microtubule dynamics through binding at the colchicine site on beta-tubulin .
- Toxicity and Efficacy : Investigations into related chloroethylnitrosoureas highlighted a correlation between their structural properties and biological effects, demonstrating that modifications can significantly impact both therapeutic efficacy and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
